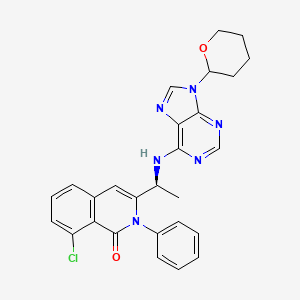

8-chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one

CAS No.: 1350643-73-0

Cat. No.: VC7837613

Molecular Formula: C27H25ClN6O2

Molecular Weight: 501.0

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1350643-73-0 |

|---|---|

| Molecular Formula | C27H25ClN6O2 |

| Molecular Weight | 501.0 |

| IUPAC Name | 8-chloro-3-[(1S)-1-[[9-(oxan-2-yl)purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1-one |

| Standard InChI | InChI=1S/C27H25ClN6O2/c1-17(32-25-24-26(30-15-29-25)33(16-31-24)22-12-5-6-13-36-22)21-14-18-8-7-11-20(28)23(18)27(35)34(21)19-9-3-2-4-10-19/h2-4,7-11,14-17,22H,5-6,12-13H2,1H3,(H,29,30,32)/t17-,22?/m0/s1 |

| Standard InChI Key | PJQUELCFJJXYHV-LBOXEOMUSA-N |

| Isomeric SMILES | C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6CCCCO6 |

| SMILES | CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6CCCCO6 |

| Canonical SMILES | CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6CCCCO6 |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C27H25ClN6O2, with a molecular weight of 501.0 g/mol. Its IUPAC name reflects three key structural domains:

-

An 8-chloro-2-phenylisoquinolin-1(2H)-one core, providing a planar aromatic system with a ketone functional group.

-

A (1S)-1-ethylamino side chain at position 3, introducing chirality critical for biological interactions.

-

A 9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl group, featuring a purine base protected by a THP moiety .

Table 1: Key Physicochemical Properties

The THP group serves as a protecting agent for the N9 position of the purine ring, a strategy commonly employed to enhance solubility or prevent undesired reactivity during synthesis .

Synthesis and Reaction Optimization

The compound is synthesized via a nucleophilic substitution reaction between intermediate Compound 9 (2.39 kg) and Compound 4 in isopropyl alcohol at 80°C for 24 hours, using triethylamine as a base . Key process details include:

Table 2: Synthesis Parameters

| Parameter | Detail | Source |

|---|---|---|

| Reagents | Compound 4, triethylamine | |

| Solvent | Isopropyl alcohol | |

| Temperature | 80°C | |

| Reaction Time | 24 hours | |

| Yield | 94% | |

| Purity (HPLC) | 98% AUC |

The reaction proceeds via attack of the purine’s C6-amino group on the ethylamino side chain of the isoquinolinone intermediate. Stereochemical control at the chiral center is achieved through starting material design rather than asymmetric catalysis .

| Property | Form A | Form B |

|---|---|---|

| XRPD Peaks (2θ) | 8.5°, 12.1°, 17.3° | 7.8°, 11.9°, 16.7° |

| Solubility (mg/mL) | 0.45 | 0.28 |

| Melting Point | 218°C | 205°C |

These data underscore the necessity of controlling solid-state characteristics during API manufacturing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume